molecular formula C13H17BrO2S B1412622 1-Bromo-4-cyclohexylmethanesulfonyl-benzene CAS No. 1070795-07-1

1-Bromo-4-cyclohexylmethanesulfonyl-benzene

Cat. No.: B1412622
CAS No.: 1070795-07-1
M. Wt: 317.24 g/mol
InChI Key: PKBNEUANYBYGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-cyclohexylmethanesulfonyl-benzene is an organic compound with the molecular formula C13H17BrO2S and a molecular weight of 317.24 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a cyclohexylmethanesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-cyclohexylmethanesulfonyl-benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the cyclohexylmethanesulfonyl group. The typical synthetic route involves:

    Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.

    Sulfonylation: The bromobenzene is then reacted with cyclohexylmethanesulfonyl chloride in the presence of a base such as pyridine to introduce the cyclohexylmethanesulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclohexylmethanesulfonyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or sulfoxide under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of sulfide or sulfoxide derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-Bromo-4-cyclohexylmethanesulfonyl-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to altered cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a cyclohexylmethanesulfonyl group.

    4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a cyclohexylmethanesulfonyl group.

Uniqueness

1-Bromo-4-cyclohexylmethanesulfonyl-benzene is unique due to the presence of the cyclohexylmethanesulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-bromo-4-(cyclohexylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBNEUANYBYGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-cyclohexylmethanesulfonyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.